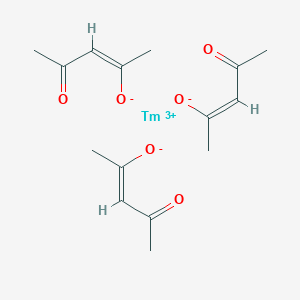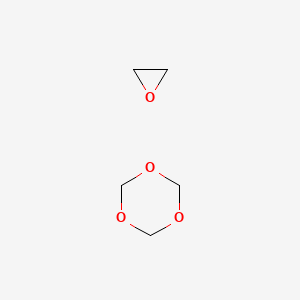
oxirane;1,3,5-trioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane is a three-membered cyclic ether with the molecular formula C2H4O, while 1,3,5-trioxane is a six-membered cyclic trimer of formaldehyde with the molecular formula C3H6O3 . Both compounds are important in various industrial and scientific applications due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trioxane is typically synthesized through the acid-catalyzed trimerization of formaldehyde in an aqueous solution . Sulfuric acid is commonly used as the catalyst in this process. The reaction involves the formation of a six-membered ring structure with alternating carbon and oxygen atoms. The reaction conditions usually involve heating the aqueous formaldehyde solution in the presence of the acid catalyst .
Industrial Production Methods
In industrial settings, 1,3,5-trioxane is produced using a liquid-phase method from formaldehyde in the presence of homogeneous acid-type catalysts . The process involves several stages, including synthesis, extraction, and isolation of the product from the reaction mass. The purified product is then stored at elevated temperatures until it meets quality standards .
Analyse Chemischer Reaktionen
1,3,5-Trioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and carbon dioxide under specific conditions.
Reduction: Reduction reactions can convert it back to formaldehyde.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Polymerization: It can undergo ring-opening polymerization to form polyoxymethylene plastics.
Common reagents used in these reactions include sulfuric acid for trimerization, and various oxidizing and reducing agents for other reactions. The major products formed from these reactions include formaldehyde, formic acid, and polyoxymethylene .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,5-trioxane primarily involves its ability to release formaldehyde upon decomposition . This release of formaldehyde can lead to various chemical reactions, including polymerization and cross-linking of proteins and nucleic acids. The molecular targets and pathways involved in these reactions depend on the specific application and conditions under which 1,3,5-trioxane is used .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trioxane can be compared with other similar compounds such as:
Formaldehyde: A simple aldehyde with the formula CH2O, used in various industrial applications.
Paraformaldehyde: A polymer of formaldehyde, used as a disinfectant and fixative.
1,2,4-Trioxane: Another isomer of trioxane with different structural properties.
1,3,5-Trioxane is unique due to its cyclic trimer structure, which provides stability and specific reactivity compared to its monomeric and polymeric forms .
Eigenschaften
CAS-Nummer |
24969-25-3 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |
InChI-Schlüssel |
RKXIOPGUWPDYMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO1.C1OCOCO1 |
Verwandte CAS-Nummern |
24969-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


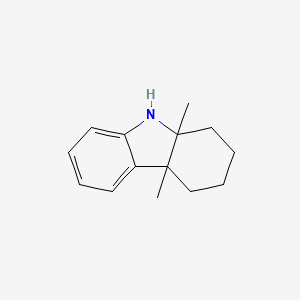
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
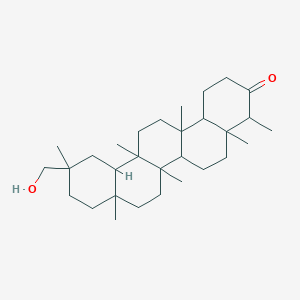
![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
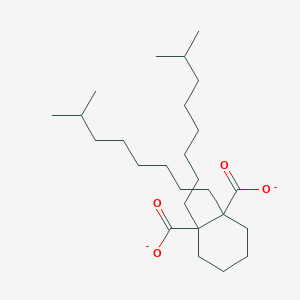
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)

![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)
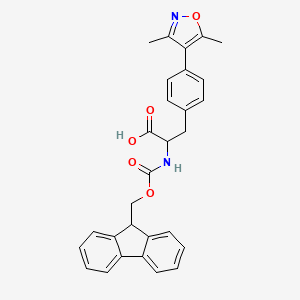

![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)
